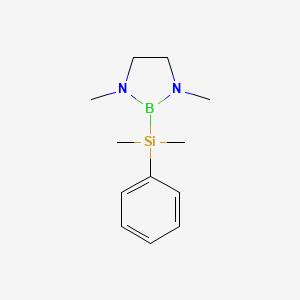
1,3,2-Diazaborolidine, 2-(dimethylphenylsilyl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazaborolidine, 2-(dimethylphenylsilyl)-1,3-dimethyl- is a heterocyclic compound containing boron, nitrogen, and silicon atoms. This compound is part of the diazaborolidine family, which is known for its unique structural and electronic properties. The presence of both boron and silicon in the molecule imparts distinctive reactivity and stability characteristics, making it an interesting subject for research in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-diazaborolidine, 2-(dimethylphenylsilyl)-1,3-dimethyl- typically involves the reaction of a boron-containing precursor with a nitrogen-containing compound under controlled conditions. One common method includes the reaction of a boronic acid derivative with a diamine in the presence of a silylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Diazaborolidine, 2-(dimethylphenylsilyl)-1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen and silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen and silicon-hydrogen bonds.
Substitution: The compound can undergo substitution reactions where one of the substituents on the boron or silicon atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while reduction can produce boranes or silanes.
Scientific Research Applications
1,3,2-Diazaborolidine, 2-(dimethylphenylsilyl)-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique electronic properties make it useful in the development of new catalysts and ligands.
Biology: The compound’s ability to form stable complexes with biomolecules makes it a potential candidate for drug delivery systems and diagnostic agents.
Medicine: Research is ongoing into its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,3,2-diazaborolidine, 2-(dimethylphenylsilyl)-1,3-dimethyl- exerts its effects involves interactions with various molecular targets. The boron atom can form coordinate bonds with electron-rich species, while the silicon atom can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and stability, as well as its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Diazaborole: Lacks the silicon atom, resulting in different reactivity and stability characteristics.
1,3,2-Benzodiazaborole: Contains an additional benzene ring, which affects its electronic properties and reactivity.
1,3,2-Diazaborolidine: Without the dimethylphenylsilyl group, it has different steric and electronic properties.
Uniqueness
1,3,2-Diazaborolidine, 2-(dimethylphenylsilyl)-1,3-dimethyl- is unique due to the presence of both boron and silicon atoms, which impart distinctive reactivity and stability characteristics. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
193903-45-6 |
|---|---|
Molecular Formula |
C12H21BN2Si |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H21BN2Si/c1-14-10-11-15(2)13(14)16(3,4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI Key |
SVPVGUNIUAGVSR-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCN1C)C)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















